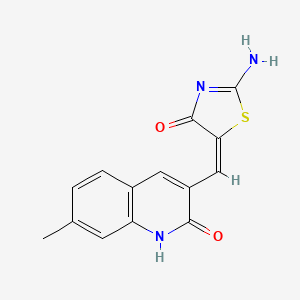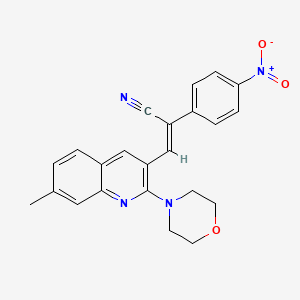
(Z)-3-(7-methyl-2-morpholinoquinolin-3-yl)-2-(4-nitrophenyl)acrylonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-3-(7-methyl-2-morpholinoquinolin-3-yl)-2-(4-nitrophenyl)acrylonitrile, also known as MMQ, is a synthetic compound that has been extensively studied for its potential use in scientific research. MMQ is a small molecule that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further investigation. In
作用機序
The mechanism of action of (Z)-3-(7-methyl-2-morpholinoquinolin-3-yl)-2-(4-nitrophenyl)acrylonitrile is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. This compound has been shown to inhibit the activity of protein kinase C, which is involved in cell signaling and growth. This compound has also been shown to inhibit the activity of topoisomerase, an enzyme that is involved in DNA replication and repair.
Biochemical and Physiological Effects:
This compound has a variety of biochemical and physiological effects. In addition to its anti-cancer properties, this compound has been shown to have anti-inflammatory properties. This compound has also been shown to have antioxidant properties, which may be beneficial in the treatment of various diseases. This compound has been shown to have an effect on the central nervous system, and it has been studied for its potential use in the treatment of depression and anxiety.
実験室実験の利点と制限
One of the main advantages of using (Z)-3-(7-methyl-2-morpholinoquinolin-3-yl)-2-(4-nitrophenyl)acrylonitrile in lab experiments is its small size and simplicity. This compound is a small molecule that is easy to synthesize and manipulate in the lab. This compound is also relatively stable and has a long shelf life, making it a convenient reagent for lab experiments. However, one of the limitations of using this compound in lab experiments is its potential toxicity. This compound has been shown to have cytotoxic effects on certain cell types, and caution should be taken when handling and using this compound in the lab.
将来の方向性
There are many future directions for research on (Z)-3-(7-methyl-2-morpholinoquinolin-3-yl)-2-(4-nitrophenyl)acrylonitrile. One area of research is in the development of new synthetic methods for this compound that are more efficient and environmentally friendly. Another area of research is in the development of new derivatives of this compound that have improved properties for specific applications. This compound has also been studied for its potential use in combination with other drugs for synergistic effects. Finally, this compound has been studied for its potential use in the development of new diagnostic tools for various diseases.
Conclusion:
In conclusion, this compound is a synthetic compound that has been extensively studied for its potential use in scientific research. This compound has a variety of scientific research applications, including in the fields of cancer research and neurodegenerative disease research. This compound has a complex mechanism of action and a variety of biochemical and physiological effects. While this compound has many advantages for lab experiments, caution should be taken due to its potential toxicity. There are many future directions for research on this compound, including the development of new synthetic methods and the development of new derivatives for specific applications.
合成法
The synthesis of (Z)-3-(7-methyl-2-morpholinoquinolin-3-yl)-2-(4-nitrophenyl)acrylonitrile involves several steps. The first step involves the reaction of 7-methyl-2-aminoquinoline with acetylacetone to form a Schiff base. This Schiff base is then reacted with 4-nitrobenzaldehyde to form the final product, this compound. The synthesis of this compound has been optimized over the years to improve yield and purity, and it is now a well-established method in the field of organic chemistry.
科学的研究の応用
(Z)-3-(7-methyl-2-morpholinoquinolin-3-yl)-2-(4-nitrophenyl)acrylonitrile has been shown to have a variety of scientific research applications. One of the most promising applications is in the field of cancer research. This compound has been shown to have anti-cancer properties, and it has been studied as a potential treatment for various types of cancer. This compound has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease. In addition, this compound has been studied for its potential use as a fluorescent probe for imaging and detection of biological molecules.
特性
IUPAC Name |
(Z)-3-(7-methyl-2-morpholin-4-ylquinolin-3-yl)-2-(4-nitrophenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O3/c1-16-2-3-18-13-19(23(25-22(18)12-16)26-8-10-30-11-9-26)14-20(15-24)17-4-6-21(7-5-17)27(28)29/h2-7,12-14H,8-11H2,1H3/b20-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKTQEIKWBDCJHT-XSFVSMFZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=C(C=C2C=C1)C=C(C#N)C3=CC=C(C=C3)[N+](=O)[O-])N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=NC(=C(C=C2C=C1)/C=C(\C#N)/C3=CC=C(C=C3)[N+](=O)[O-])N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

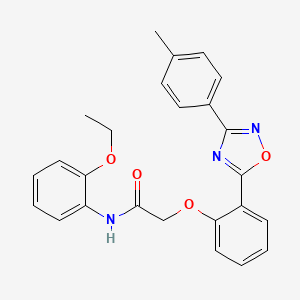
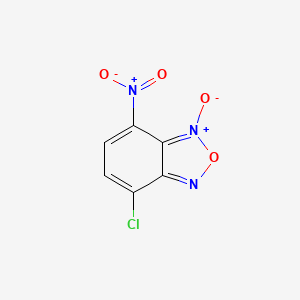
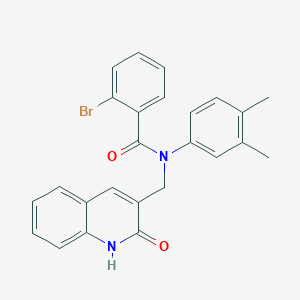
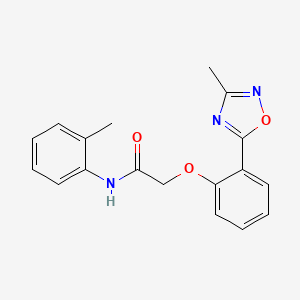
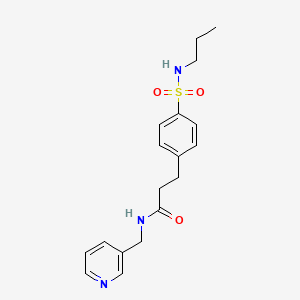

![4-[1-(3-chloro-4-ethoxybenzenesulfonyl)piperidine-4-carbonyl]morpholine](/img/structure/B7708075.png)
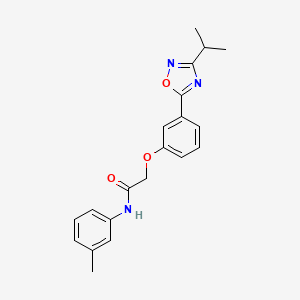
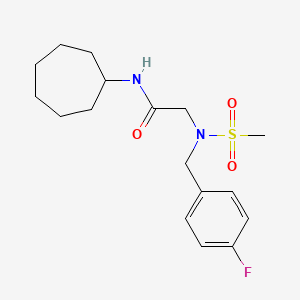

![N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4,5-triethoxybenzamide](/img/structure/B7708091.png)

